

Spectroscopic Profile of 1-Fluorocyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Fluorocyclopropanecarboxylic acid

Cat. No.: B181107

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the synthetically important molecule, **1-fluorocyclopropanecarboxylic acid**. Due to the limited availability of a complete, verified dataset from a single source, this document compiles and critically assesses the existing information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). General experimental protocols for the spectroscopic analysis of fluorinated carboxylic acids are also detailed to guide researchers in acquiring comprehensive data. This guide aims to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this compound in various research and development endeavors.

Introduction

1-Fluorocyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. The presence of the strained fluorinated cyclopropyl motif can impart unique conformational constraints and electronic properties to larger molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity,

and structure of this compound in any application. This guide presents the currently available spectroscopic data and outlines standard methodologies for its acquisition.

Spectroscopic Data

A comprehensive and verified set of spectroscopic data for **1-fluorocyclopropanecarboxylic acid** is not readily available in the public domain. The following tables summarize the data that has been reported, along with data for a closely related isomer for comparative purposes. Researchers are advised to acquire their own analytical data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **1-fluorocyclopropanecarboxylic acid**, both ^1H and ^{13}C NMR are critical for confirming the cyclopropyl ring structure and the presence of the fluorine and carboxylic acid functionalities.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
1-Fluorocyclopropanecarboxylic acid	CDCl_3	1.45 - 1.49	m	-	CH_2	[1]
(1S,2R)-2-Fluorocyclopropanecarboxylic acid	Not Specified	Not Specified	Not Specified	Not Specified	Spectrum available, no peak list	[2]

Note: The reported ^1H NMR data for **1-fluorocyclopropanecarboxylic acid** (m, 4H, 1.45-1.49 ppm) is likely an oversimplification or potentially inaccurate, as a more complex splitting pattern would be expected for the diastereotopic protons of the cyclopropane ring coupled to fluorine.

Table 2: ^{13}C NMR Spectroscopic Data

No experimental ^{13}C NMR data for **1-fluorocyclopropanecarboxylic acid** has been found in the reviewed literature. For fluorinated cyclopropanes, the carbon atoms of the ring are expected to show complex splitting patterns due to C-F coupling.[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **1-fluorocyclopropanecarboxylic acid**, the key vibrational modes are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F bond vibrations.

Table 3: IR Spectroscopic Data

Functional Group	Expected Absorption Range (cm^{-1})	Notes	Reference
O-H (Carboxylic Acid)	2500 - 3300	Very broad due to hydrogen bonding	[4]
C=O (Carboxylic Acid)	1700 - 1725	Strong and sharp	[5]
C-F	1000 - 1400	Can be complex	-

Note: No specific experimental IR spectrum for **1-fluorocyclopropanecarboxylic acid** was found. The table provides the generally accepted ranges for the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ or [M+H] ⁺ (m/z)	Key Fragmentation Peaks (m/z)	Reference
1- Fluorocyclopropanecarboxylic acid	Not Specified	104.0274 (Exact Mass)	Expected: Not available	[1]

Note: The molecular formula $C_4H_5FO_2$ corresponds to a molecular weight of 104.08 g/mol .[\[1\]](#)
No experimental mass spectrum with fragmentation patterns for **1-fluorocyclopropanecarboxylic acid** was found.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for fluorinated carboxylic acids. These should be adapted and optimized for the specific instrumentation and sample characteristics.

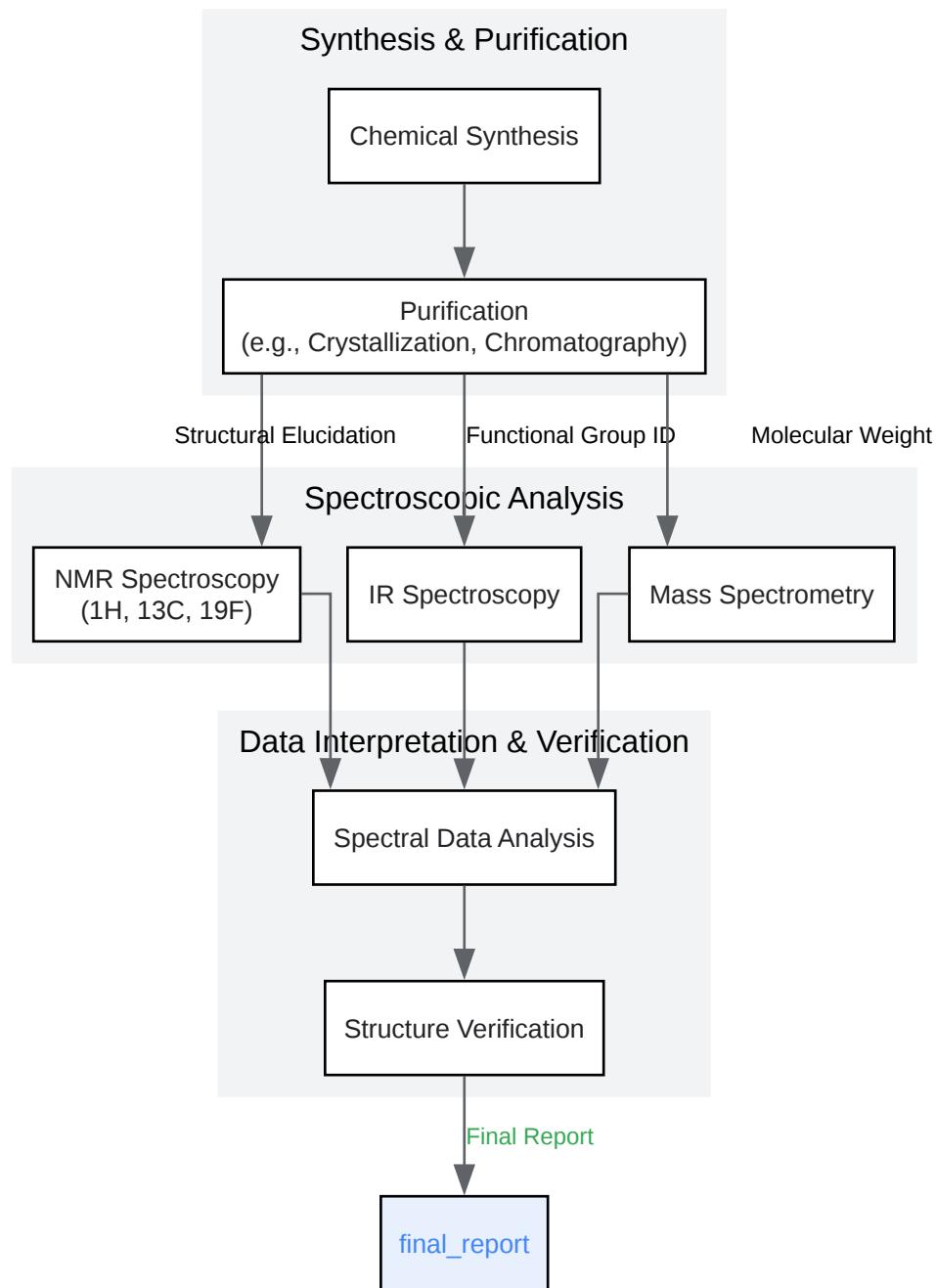
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-fluorocyclopropanecarboxylic acid** in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or D_2O with a pH indicator). The choice of solvent can affect the chemical shift of the acidic proton.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Set the spectral width to cover the range of approximately -1 to 15 ppm.
 - The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
 - Pay close attention to the integration of the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- The spectral width should typically be set from 0 to 200 ppm.
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
- ^{19}F NMR Acquisition:
 - If available, ^{19}F NMR can provide valuable information.
 - The chemical shift range for fluorine is much larger than for protons.
 - Proton coupling to fluorine should be observed.

IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest. Use an appropriate IR cell for liquid samples.
- Data Acquisition:
 - Record the spectrum over the mid-IR range (typically 4000 to 400 cm^{-1}).
 - Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
 - The number of scans can be increased to improve the signal-to-noise ratio.


Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization:
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides extensive fragmentation patterns that can be used for structural elucidation.
 - Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. Often provides the protonated molecule $[M+H]^+$ or deprotonated molecule $[M-H]^-$.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide accurate mass measurements, which can be used to determine the elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide consolidates the currently available, albeit limited, spectroscopic data for **1-fluorocyclopropanecarboxylic acid**. The provided information, including data for related compounds and general experimental protocols, serves as a foundational resource for researchers. It is strongly recommended that scientists working with this compound perform their own comprehensive spectroscopic analyses to obtain a complete and verified dataset for their specific samples. This will ensure the highest level of confidence in the identity and purity of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]
- 2. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR [m.chemicalbook.com]
- 3. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Fluorocyclopropanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181107#spectroscopic-data-nmr-ir-ms-of-1-fluorocyclopropanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com